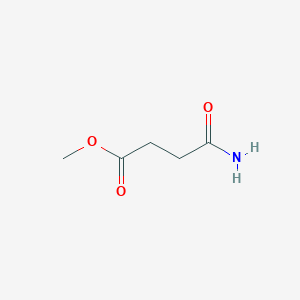

Methyl 4-amino-4-oxobutanoate

説明

Contextualization within Amino Acid Derivative and Butanoate Ester Chemistry

From a chemical classification standpoint, Methyl 4-amino-4-oxobutanoate can be considered both an amino acid derivative and a butanoate ester. Although not a standard alpha-amino acid, its structural similarity to asparagine, with the amide group on the side chain, places it within the broader family of amino acid derivatives. This relationship is particularly evident in synthetic pathways where it can be derived from or used to produce more complex amino acid structures.

The presence of the methyl ester of a butanoic acid derivative firmly categorizes it as a butanoate ester. bldpharm.com This functional group is crucial to its reactivity, allowing for transformations such as hydrolysis back to the carboxylic acid or transesterification with other alcohols. The interplay between the amide and ester functionalities on the same carbon backbone is a key area of investigation, as the electronic nature and reactivity of one can influence the other.

Overview of Academic Research Trajectories and Contemporary Relevance

Academic research involving this compound and its analogs has explored several avenues. It serves as a versatile synthetic intermediate in the creation of more complex molecules. cookechem.com For instance, it has been used in the synthesis of substituted oxazole-benzamide inhibitors of the bacterial cell division protein FtsZ, highlighting its potential in the development of novel antibacterial agents. cookechem.com

Furthermore, derivatives of this compound have been investigated for a range of biological activities. smolecule.com While direct studies on the parent compound are specific, related structures such as Methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate and Methyl 4-(2,5-dimethylanilino)-4-oxobutanoate have been explored in medicinal chemistry for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai Research has also identified compounds with a Methyl 4-oxobutanoate (B1241810) framework in natural products isolated from marine organisms, some of which exhibit radical scavenging activity. chemicalbook.com

The compound and its derivatives are also used as starting materials in the asymmetric synthesis of important chiral molecules and alkaloids, such as (-)-deoxoprosophylline. chemicalbook.com The ability to selectively modify either the ester or the amide group makes it a valuable tool for building molecular complexity.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 53171-39-4 |

| Molecular Formula | C5H9NO3 |

| Molecular Weight | 131.13 g/mol |

| Physical Form | Solid |

Historical Development of Synthetic Approaches to Analogous Structures

The synthesis of structures analogous to this compound, namely amides and esters, has a rich history in organic chemistry. The formation of the amide bond is a cornerstone of peptide synthesis and has seen continuous development. nih.gov Historically, the direct reaction of a carboxylic acid and an amine requires high temperatures and often results in a salt, making it inefficient. Consequently, methods involving the "activation" of the carboxylic acid became prevalent. The use of acid chlorides and acid anhydrides to react with amines is a classical and still widely used approach for forming amide bonds. ajchem-a.com

In more recent decades, a plethora of coupling reagents have been developed to facilitate amide bond formation under milder conditions, with high yields and minimal side reactions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), have become standard tools in the laboratory for creating amide linkages from carboxylic acids and amines. ajchem-a.com

The synthesis of esters, or esterification, also has a long history, with the Fischer esterification—the acid-catalyzed reaction of a carboxylic acid and an alcohol—being a foundational method. For dicarboxylic acids like succinic acid, selective mono-esterification to produce structures like the parent acid of this compound can be challenging. This has led to the development of methods that utilize protecting groups or specific reaction conditions to achieve the desired selectivity.

The synthesis of poly(ester amide)s from succinic acid derivatives has also been an area of significant research, particularly in polymer chemistry. researchgate.net A historical challenge in this field has been the formation of N-succinimide rings at high temperatures, which can limit polymer chain growth. acs.org Modern synthetic strategies have been developed to suppress this side reaction, allowing for the creation of high molecular weight polymers with tunable properties. researchgate.netacs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 4-amino-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURZMSZDVGMYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502233 | |

| Record name | Methyl 4-amino-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53171-39-4 | |

| Record name | Methyl 4-amino-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 4 Amino 4 Oxobutanoate and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical considerations in the synthesis of Methyl 4-amino-4-oxobutanoate, ensuring that reactions occur at the desired functional group and position within the molecule.

Esterification Pathways for this compound Synthesis

The most direct route to this compound is the esterification of its corresponding carboxylic acid, 4-amino-4-oxobutanoic acid (succinamic acid). Various methods have been developed for the esterification of succinic acid and its derivatives, which are applicable to this transformation.

Conventional methods often involve reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. smolecule.com A more contemporary and milder approach utilizes trimethylchlorosilane in methanol at room temperature, which has proven effective for a wide range of natural and synthetic amino acids, yielding the corresponding methyl esters in good to excellent yields. mdpi.com Another method involves the use of diazomethane, which provides a quantitative conversion of the carboxylic acid to the methyl ester, as demonstrated in the synthesis of related butanoates. beilstein-journals.org

Enzymatic and heterogeneous catalysis offer greener alternatives. Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), have been successfully used to catalyze the esterification of succinic acid, highlighting the potential for biocatalytic routes. oup.com Heterogeneous catalysts, including zeolites like HZSM-5, have also shown high catalytic activity in the esterification of succinic acid with alcohols. tandfonline.comacs.org The reaction mechanism typically involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol. tandfonline.com

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Conventional Acid Catalysis | Sulfuric Acid (H₂SO₄) | Standard method, requires reflux conditions. | smolecule.com |

| Silyl-Esterification | Trimethylchlorosilane (TMSCl) in Methanol | Mild, room temperature conditions, good for amino acids. | mdpi.com |

| Alkylation | Diazomethane (CH₂N₂) | Quantitative yield, but reagent is hazardous. | beilstein-journals.org |

| Enzymatic Catalysis | Immobilized Lipase (e.g., Novozym 435) | Mild conditions, high selectivity, "green" approach. | oup.com |

| Heterogeneous Catalysis | Zeolites (e.g., HZSM-5) | Reusable catalyst, high activity. | tandfonline.comacs.org |

Amide Bond Formation from Precursors

The formation of the amide bond is a key step in synthesizing the "amino-oxobutanoate" core. This is typically achieved by reacting a succinic acid derivative with an amine source. A common precursor is succinic anhydride (B1165640), which reacts readily with amines. For instance, the reaction of succinic anhydride with aniline (B41778) in dichloromethane (B109758) leads to the formation of 4-oxo-4-(phenylamino)butanoic acid in high yield. beilstein-journals.org Similarly, using ammonium (B1175870) hydroxide (B78521) to open an anhydride ring directly produces a 4-carbon acid-amide. google.com

More advanced methods utilize coupling agents or specialized catalysts. Boron-based catalysts, such as B(OCH₂CF₃)₃, have been shown to facilitate the chemoselective amidation of unprotected amino acids, which is significant as it bypasses the need for protecting groups. ucl.ac.uk Another protocol for forming amide bonds, even with sterically hindered substrates, involves the reaction of a carboxylic acid precursor, like 2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid, with an amine. rsc.org

Ring-Opening Reactions in Substituted Butanoamide Formation

The ring-opening of cyclic precursors is a powerful and frequently employed strategy for generating substituted butanoamides. Succinic anhydride is the most common starting material for this approach. The reaction involves a nucleophilic attack by an amine on one of the carbonyl carbons of the anhydride. echemi.commdpi.com This process is generally efficient and occurs under mild, near-room-temperature conditions, leading to the formation of a succinamic acid derivative. nih.govresearchgate.net The mechanism proceeds via a tetrahedral intermediate, resulting in the selective formation of the monoamide. echemi.com

N-substituted succinimides can also serve as precursors. Their imide ring can be opened by nucleophiles like hydroxylamine, a reaction that has been developed into a novel two-step approach for synthesizing hydroxamic acids. beilstein-archives.org This strategy highlights the versatility of cyclic imides in generating linear butanoamide structures.

| Cyclic Precursor | Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Succinic Anhydride | Primary Amine (e.g., Aniline) | Succinamic Acid Derivative | Mild conditions, high yield, nucleophilic acyl substitution. | echemi.commdpi.comnih.govresearchgate.net |

| N-substituted Succinimide (B58015) | Hydroxylamine | N-hydroxybutaneamide Derivative | Novel approach, imide ring opening. | beilstein-archives.org |

Conversion of Amino Acid Precursors to 4-oxobutanoate (B1241810) Scaffolds

Readily available and chiral amino acids serve as excellent starting materials for the synthesis of complex 4-oxobutanoate scaffolds. L-aspartic acid, for example, can be converted into important chiral intermediates. One reported synthesis transforms L-aspartic acid into methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate through selective methylation, Boc-protection, acylation, reduction, and subsequent oxidation. chemicalbook.com Aspartic acid is also a precursor for synthesizing various functionalized analogues, such as L-threo-3-benzyloxyaspartate, a known inhibitor of excitatory amino acid transporters. acs.orgrug.nl

Other amino acids have also been utilized. L-methionine can be converted to optically pure methyl (S)-2-phthalimido-4-oxobutanoate. researchgate.net Furthermore, L-proline has been used as a starting point for the synthesis of methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a key intermediate in the biosynthesis of tropane (B1204802) alkaloids. researchgate.net These conversions showcase the utility of the chiral pool in accessing enantiomerically pure and complex butanoate structures.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, which is crucial for applications in pharmaceuticals and materials science.

Enantioselective Catalysis for Chiral Butanoates

Enantioselective catalysis is a premier strategy for synthesizing chiral butanoates. This can be achieved through biocatalysis or with chiral metal complexes and organocatalysts.

Biocatalytic methods often employ enzymes like reductases or transaminases. For example, reductases from Saccharomyces cerevisiae have been used for the asymmetric reduction of ethyl-4-chloro-3-oxobutanoate to produce the chiral alcohol (S)-ethyl-4-chloro-3-hydroxybutanoate with high enantioselectivity. kribb.re.krelsevierpure.com Transaminases are also effective, as demonstrated in the synthesis of α-substituted β-amino ester derivatives. rsc.org

Organocatalysis provides a metal-free alternative. Chiral secondary amines can catalyze reactions like the anti-selective self-Mannich reaction of methyl 4-oxobutanoate to asymmetrically synthesize alkaloid precursors. chemicalbook.com Proline has also been used as a catalyst in similar transformations. chemicalbook.com Additionally, chiral ligands in metal-catalyzed reactions, such as the use of diketopiperazine enolates, allow for the asymmetric synthesis of derivatives like methyl 2-amino-3-aryl-butanoates. st-andrews.ac.uk These methods represent the cutting edge of synthetic chemistry, enabling precise control over molecular chirality.

| Catalyst Type | Example Catalyst/System | Reaction Type | Product Example | Reference |

|---|---|---|---|---|

| Biocatalyst (Reductase) | Saccharomyces cerevisiae reductase | Asymmetric Reduction | (S)-ethyl-4-chloro-3-hydroxybutanoate | kribb.re.krelsevierpure.com |

| Organocatalyst | Chiral Secondary Amine | Asymmetric self-Mannich Reaction | (+)-Isoretronecanol | chemicalbook.com |

| Chiral Auxiliary | Diketopiperazine enolates | Asymmetric Alkylation | Methyl 2-amino-3-aryl-butanoates | st-andrews.ac.uk |

| Biocatalyst (Transaminase) | Commercial Transaminases (TAs) | Asymmetric Amination | α-Substituted β-amino esters | rsc.org |

Biocatalytic Transformations in Stereoselective Reduction

The stereoselective reduction of keto esters is a cornerstone of asymmetric synthesis, and biocatalysis has emerged as a powerful tool for achieving high enantiopurity under mild conditions. researchgate.netunipd.it Enzymes, particularly dehydrogenases and reductases from various microorganisms, are employed to convert prochiral ketones into chiral alcohols with high selectivity. researchgate.net These enzymatic reactions typically rely on nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH), which act as hydride donors. tudelft.nl Due to the high cost of these cofactors, in-situ regeneration systems are almost always integrated into the process for economic viability. researchgate.nettudelft.nl

Various microorganisms have been identified as effective biocatalysts. Strains from the genus Streptomyces have demonstrated the ability to reduce a range of carbonyl compounds, including keto esters. ijcmas.com Similarly, (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been shown to reduce numerous ketones and β-keto esters to their corresponding (S)-alcohols with excellent enantioselectivity. nih.gov Baker's yeast (Saccharomyces cerevisiae) has been historically used, but modern approaches often favor using isolated, and sometimes genetically engineered, enzymes to avoid side reactions from the multitude of reductases present in the whole cell. acs.org By deleting genes for competing reductases or overexpressing a specific reductase, yeast strains can be engineered to produce β-hydroxy esters with very high stereoselectivity. acs.org

The application of this methodology to precursors of this compound, such as a hypothetical β-keto derivative (e.g., methyl 4-amino-3-oxo-4-oxobutanoate), would involve the stereoselective reduction of the ketone to a chiral hydroxyl group. The choice of enzyme or microbial strain would determine the resulting stereochemistry (R or S) of the alcohol. For instance, baker's yeast reduction of N-protected methyl 4-amino-3-oxobutanoates stereoselectively yields the corresponding (R)-hydroxy esters. researchgate.net

Table 1: Examples of Biocatalytic Reduction of Keto Esters

Diastereoselective Synthesis of Related Compounds

Achieving diastereoselectivity is crucial when synthesizing molecules with multiple stereocenters, such as derivatives of this compound. Research has focused on developing stereocontrolled methods to access related cyclic structures like succinimides.

One prominent method is the Rh-catalyzed asymmetric transfer hydrogenation of 3-hydroxy-4-substituted-maleimide derivatives. nih.gov This strategy is noteworthy for its ability to produce both syn- and anti-configured chiral succinimides with excellent enantio- and diastereoselectivities (up to >99% ee and >99:1 dr) by simply modulating the amount of triethylamine (B128534) (Et₃N) in the reaction. nih.gov This stereodivergent approach provides access to all four possible stereoisomers from a single precursor. nih.gov

Organocatalysis also offers powerful solutions. A doubly stereocontrolled asymmetric Michael addition of aldehydes to maleimides, promoted by diterpene-derived bifunctional thiourea (B124793) catalysts, yields substituted succinimides in high yields (up to 98%) and enantioselectivities (up to 99% ee). nih.govresearchgate.net This method demonstrates the utility of organocatalysis in creating complex chiral structures. nih.gov Similarly, the synthesis of γ-amino alcohols, which are structurally related to reduced derivatives of the target compound, can be achieved through complementary catalytic diastereoselective methods. For example, Ir-catalyzed asymmetric transfer hydrogenation can yield anti-products, while Rh-catalyzed asymmetric hydrogenation provides the syn-diastereomers. researchgate.net

Table 2: Diastereoselective Synthetic Methods for Succinimide Derivatives

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, represent a highly efficient approach in modern organic synthesis. rug.nl They are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. acs.org The Ugi and Passerini reactions are among the most prominent isocyanide-based MCRs. researchgate.net

The Ugi four-component reaction (U-4CR) typically combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide. researchgate.netbeilstein-journals.org A derivative of this compound could be conceptually synthesized via a Ugi-type reaction. For instance, the reaction could involve:

Carboxylic Acid Component: Succinic acid monomethyl ester

Amine Component: Ammonia (B1221849) (or a protected amine)

Carbonyl Component: Formaldehyde (or another simple aldehyde)

Isocyanide Component: A suitable isocyanide

This strategy would assemble the core backbone of the target molecule in a single, convergent step. While the direct use of ammonia can be challenging, the versatility of the Ugi reaction allows for a wide range of components, making it a powerful tool for creating libraries of complex amide derivatives. acs.org

The Passerini three-component reaction (P-3CR) is another valuable MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. researchgate.netnih.gov Though it generates a different scaffold, its principles of convergence and efficiency are similar to the Ugi reaction and have been used to generate highly functionalized molecules. nih.gov

Sustainable Synthesis and Process Optimization in Research

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, use less hazardous reagents, and improve energy efficiency—principles often referred to as "green chemistry". mdpi.com These principles are actively being applied to the synthesis of heterocyclic compounds and amides related to this compound.

A key strategy is the development of one-pot syntheses that minimize intermediate purification steps. An example is the one-pot synthesis of N-substituted succinimides from succinic anhydride and various amines using inexpensive and readily available reagents like zinc and acetic acid. ijcps.org This method is noted for its mild conditions, simple workup, and high yields, making it an economical and practical approach. ijcps.org

The use of environmentally benign solvents, particularly water, is another hallmark of green synthesis. Supramolecular catalysis, using agents like β-cyclodextrin in water, has been employed for the one-pot synthesis of heterocyclic derivatives, where the catalyst can be recovered and reused. organic-chemistry.org Furthermore, succinimide itself has been reported as a non-toxic, reusable organocatalyst for promoting reactions in aqueous media, highlighting a circular economy approach to catalysis. nih.gov

Process optimization is also critical for improving the sustainability and scalability of a synthesis. In the synthesis of complex aryl-fused lactams, derivatives of methyl 4-chloro-4-oxobutanoate are used as starting materials. nih.gov The subsequent intramolecular Dieckmann condensation is a key optimization step that efficiently constructs the core cyclic structure, demonstrating how strategic reaction design can lead to more efficient and sustainable processes. nih.gov

Chemical Reactivity and Mechanistic Elucidation of Methyl 4 Amino 4 Oxobutanoate

Reactivity of the Ester Moiety

The ester group in methyl 4-amino-4-oxobutanoate is susceptible to nucleophilic acyl substitution reactions, most notably transesterification and hydrolysis.

Transesterification is a crucial reaction for modifying the ester group of this compound, allowing for the synthesis of other alkyl esters. This process typically involves reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. The equilibrium of the reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. google.com

Catalysts play a pivotal role in facilitating transesterification. Both acid and base catalysts are effective. For example, polyesters with ester functionality, including methyl succinate (B1194679) esters of bisphenol epoxides, can undergo transesterification in the presence of catalysts comprising an epoxide and a non-acidic nucleophilic onium salt. google.com

Table 1: Examples of Transesterification Reactions of Succinate Esters

| Starting Material | Reactant Alcohol | Catalyst | Product | Reference |

| Diethyl Succinate | n-Butanol | Kolakhar (from Musa balbisiana) | Dibutyl Succinate | jetir.org |

| Diethyl Succinate | n-Amyl Alcohol | Kolakhar (from Musa balbisiana) | Diamyl Succinate | jetir.org |

| Methyl Succinate Ester of Bisphenol A Diglycidyl Ether | Polyol | Epoxide/Onium Salt | Crosslinked Polyester | google.com |

The ester moiety of this compound can be hydrolyzed to yield succinamic acid and methanol. This reaction can be catalyzed by either acid or base. wikipedia.orgcymitquimica.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution. libretexts.org This forms a tetrahedral intermediate from which the methoxide (B1231860) ion is expelled. The methoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and methanol. libretexts.org This process is irreversible because the final carboxylate anion is not electrophilic. libretexts.org

Kinetic studies on the hydrolysis of related succinate esters, such as methylprednisolone (B1676475) 21-hemisuccinate, have shown that the reaction is subject to intramolecular catalysis by the terminal carboxyl group. nih.gov The rate of hydrolysis is pH-dependent. For example, the hydrolysis of dextran-methylprednisolone succinate, a macromolecular prodrug, occurs slowly in rat blood and liver lysosomes, primarily via chemical hydrolysis with a half-life of approximately 25 hours in blood. nih.gov

Reactivity of the Carbonyl Group

The carbonyl group in this compound is part of a primary amide. The reactivity of this amide carbonyl is significantly different from that of a ketone due to resonance stabilization from the nitrogen lone pair, which makes it less electrophilic. solubilityofthings.comlibretexts.org

Amides are generally less reactive towards nucleophiles than esters or ketones. solubilityofthings.comlibretexts.org Nucleophilic attack on the amide carbonyl carbon is possible but often requires more forcing conditions. The lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl group, reducing the partial positive charge on the carbonyl carbon and thus its susceptibility to nucleophilic attack. cognitoedu.org

The general mechanism for nucleophilic addition to a primary amide involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. nptel.ac.inlibretexts.org This intermediate can then be protonated to form a gem-amino alcohol, or it can collapse to regenerate the starting amide. For a substitution reaction to occur, the nitrogen-containing group would need to be eliminated, which is generally unfavorable due to the poor leaving group ability of the amide anion. libretexts.org

While specific studies on nucleophilic addition to the amide of this compound are scarce, the general principles of amide reactivity suggest that such reactions would be less facile compared to reactions at the ester carbonyl. solubilityofthings.comlibretexts.org

The reduction of the amide group in this compound would lead to the formation of an amino alcohol. However, selective reduction of the amide in the presence of an ester can be challenging. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce amides, and these reagents would also reduce the ester group. libretexts.org

Research on related compounds provides some insight into possible reduction pathways. For example, baker's yeast has been used for the stereoselective reduction of N-protected methyl 4-amino-3-oxobutanoates. In this case, the ketone at the 3-position is reduced to a hydroxyl group, yielding N-protected methyl (R)-4-amino-3-hydroxybutanoate. It is important to note that this is the reduction of a ketone adjacent to the nitrogen-bearing carbon, not the reduction of the amide itself.

The oxidation of a primary amide to a ketone is not a standard transformation. The carbon of a primary amide is already at a higher oxidation state (+3) than that of a ketone (+2). Therefore, direct oxidation of the amide carbonyl to a ketone is not a feasible pathway.

Reactivity of the Amide Linkage

The amide bond is a cornerstone of organic and biological chemistry, and its reactivity in this compound is central to its chemical behavior.

The formation of the amide bond in structures related to this compound is a fundamental reaction in organic synthesis. nih.gov This is typically achieved through the acylation of an amine. For instance, the acylation of sulfonamides with methyl 4-chloro-4-oxobutanoate in the presence of a copper(II) triflate catalyst efficiently yields N-acylated sulfonamide derivatives like Methyl 4-((4-methylphenyl)sulfonamido)-4-oxobutanoate. tandfonline.com Similarly, steroidal amines can be acylated with methyl-4-chloro-4-oxobutyrate to produce the corresponding amide. nih.gov Another approach involves the reaction of an amine, such as aniline (B41778), with succinic anhydride (B1165640) to form the carboxylic acid, which can then be esterified to yield the final methyl ester product. beilstein-journals.org

Amide bonds are famously stable; however, their cleavage can be facilitated under specific conditions. Studies on related molecules have shown that intramolecular assistance from neighboring functional groups can significantly accelerate amide bond hydrolysis even under mild conditions. amazonaws.com For this compound, the presence of the ester group could potentially influence the cleavage dynamics, although specific kinetic studies on this compound are not extensively documented.

Table 1: Examples of Amide Bond Formation Leading to Amino-Oxobutanoate Structures

| Amine Reactant | Acylating Agent | Product | Reference |

| p-Tosylamide | Methyl 4-chloro-4-oxobutanoate | Methyl 4-((4-methylphenyl)sulfonamido)-4-oxobutanoate | tandfonline.com |

| 3α-amino-5β-androstane | Methyl-4-chloro-4-oxobutyrate | Methyl 4-(((3R,5R,8S,9S,10S,13S,14S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)amino)-4-oxobutanoate | nih.gov |

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | Succinic anhydride, then Diazomethane | Methyl 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoate | beilstein-journals.org |

The amide linkage plays a critical role in defining the three-dimensional structure of molecules through its planar nature and its ability to act as both a hydrogen bond donor and acceptor. In a closely related molecule, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, extensive computational studies have elucidated the influence of the amide group on molecular geometry. researchgate.netscispace.com

Table 2: Selected Bond Parameters in an Analogous Amide Structure *

| Parameter | Bond | DFT Calculated Value | Experimental (XRD) Value | Reference |

| Bond Length | C-N (amide) | 1.3369 Å | 1.3282 Å | researchgate.net |

| Bond Length | C=O (amide) | 1.2186 Å | 1.2162 Å | researchgate.net |

| Bond Angle | N-C-C | 114.1° | - | researchgate.net |

| Bond Angle | O=C-N | 124.7° | - | researchgate.net |

| Bond Angle | C-N-C | 129.0° (Increased from 120°) | - | scispace.com |

*Data for 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid

Functional Group Interconversions and Derivatization Studies

The dual functionality of this compound allows for a wide range of chemical transformations and the synthesis of diverse derivatives. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-amino-4-oxobutanoic acid. smolecule.com Conversely, the amide can be formed from this acid. beilstein-journals.org

The amino group is a key site for derivatization. For example, it can be protected with a tert-butoxycarbonyl (Boc) group to yield compounds like Methyl(3S)-3-(tert-Butoxycarbonyl amino)-4-oxobutanoate, a valuable chiral intermediate in pharmaceutical synthesis. chemicalbook.com The carbonyl group of the butanoate chain can also be targeted; for instance, reduction reactions using agents like sodium borohydride (B1222165) can convert the keto group (in related oxobutanoates) to a hydroxyl group, yielding alcohol derivatives. Furthermore, the entire amino-oxobutanoate moiety can be attached to other molecules, as demonstrated by the synthesis of carvacrol (B1668589) and thymol (B1683141) derivatives, which were evaluated for biological activity. nih.gov

Table 3: Derivatization Reactions of Amino-Oxobutanoate Scaffolds

| Starting Material Type | Reagent/Reaction | Functional Group Modified | Product Type | Reference |

| Amino-oxobutanoic acid | Diazomethane | Carboxylic Acid | Methyl Ester | beilstein-journals.org |

| L-Aspartic acid derivative | Boc-anhydride | Amino Group | N-Boc protected amide | chemicalbook.com |

| Ethyl 4-amino-4-oxobutanoate | Oxidizing agent | Amine/Backbone | Carboxylic Acid | |

| Ethyl 4-amino-4-oxobutanoate | Reducing agent | Keto Group | Alcohol | |

| Carvacrol / Thymol | Succinic anhydride, then alkyl halides | Phenolic OH | Alkyl 4-oxobutanoate (B1241810) esters | nih.gov |

Heterocyclization Reactions Involving Amino-Oxobutanoate Structures

The amino-oxobutanoate framework is a valuable precursor for the synthesis of various heterocyclic systems due to its array of functional groups that can participate in cyclization reactions. A prominent example involves the intramolecular cyclization of derivatives like ethyl 4-((9-ethyl-9H-carbazol-3-yl)amino-4-oxobutanoate), which, upon heating with polyphosphoric acid, undergoes a Friedel-Crafts acylation to form a seven-membered dihydroazepino[3,2-b]carbazole-2,5-dione ring system. sci-hub.setubitak.gov.tr

In other strategies, the oxobutanoate moiety acts as a bis-electrophile. The condensation of methyl 4-chloro-3-oxobutanoate with bifunctional nucleophiles like 1-aminoisoindole regioselectively yields complex heterocyclic structures such as 2-(chloromethyl)-2-hydroxy-2,6-dihydropyrimido[2,1-a]isoindol-4(3H)-one. univ.kiev.ua Furthermore, synthetic pathways involving the reduction of the carbonyl group followed by hydrogenation and spontaneous lactamization can convert methyl 4-oxobutanoate into heterocyclic lactams like (S)-5-hydroxypiperidin-2-one. chemicalbook.com These reactions highlight the utility of amino-oxobutanoates as building blocks for creating diverse and often biologically relevant heterocyclic molecules. researchgate.net

Reaction Mechanism Investigations and Transition State Analysis

Understanding the reaction mechanisms of this compound is key to predicting its reactivity and optimizing synthetic routes. While direct experimental transition state analysis for this specific molecule is limited, computational chemistry provides significant insights. medscape.com For the analogous compound 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, Density Functional Theory (DFT) calculations have been used to map the molecular electrostatic potential (MEP). researchgate.netresearchgate.net

The MEP plot identifies regions susceptible to electrophilic and nucleophilic attack. Negative potential regions, typically around oxygen atoms, indicate likely sites for electrophilic attack, while positive regions around hydrogen atoms are prone to nucleophilic attack. researchgate.netscispace.com Further analysis using Fukui functions and Average Local Ionization Energies (ALIE) helps to pinpoint specific reactive centers. For the analogue, carbon and oxygen atoms within the carboxyl and acetyl groups were identified as important reactive sites. researchgate.net Bond Dissociation Energy (BDE) calculations can predict the most likely sites for radical abstraction, suggesting potential pathways for autoxidation. researchgate.net These computational tools provide a theoretical framework for understanding the molecule's reactivity, guiding the design of new reactions and explaining observed product distributions.

Table 4: Predicted Reactive Sites in an Analogous Amide Structure *

| Analysis Method | Predicted Reactive Site | Type of Reactivity | Reference |

| Molecular Electrostatic Potential (MEP) | Oxygen atoms | Prone to electrophilic attack | researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Hydrogen atoms | Prone to nucleophilic attack | researchgate.net |

| Average Local Ionization Energy (ALIE) | Benzene ring, vicinity of oxygen and specific carbon atoms | Prone to electrophilic attacks | researchgate.net |

| Fukui Functions | Specific carbon and oxygen atoms | General reactive centers | researchgate.net |

| Bond Dissociation Energy (BDE) | Specific C-H bonds | Prone to hydrogen abstraction (autoxidation) | researchgate.net |

*Based on computational studies of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid

Spectroscopic and Advanced Analytical Characterization of Methyl 4 Amino 4 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a complete structural map can be assembled.

Proton NMR (¹H NMR) provides information about the number of different types of protons and their arrangement within the molecule. For Methyl 4-amino-4-oxobutanoate, the structure (CH₃-O-C(=O)-CH₂-CH₂-C(=O)-NH₂) gives rise to distinct signals.

The methylene (B1212753) protons (CH₂) adjacent to the ester and amide carbonyl groups are chemically non-equivalent and appear as two distinct triplets due to coupling with each other. The methyl protons of the ester group appear as a sharp singlet. The amide protons (NH₂) often present as broad singlets, and their chemical shift can be highly variable depending on the solvent and concentration.

A representative dataset for the ¹H NMR spectrum of a related compound, ethyl 4-amino-4-oxobutanoate, shows the methylene protons in the range of δ 2.49–2.66 ppm, with the amide protons appearing between δ 5.96–6.14 ppm. For the methyl ester, the methoxy (B1213986) singlet is expected in the region of δ 3.6-3.7 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| -OCH₃ | ~3.65 | Singlet |

| -C(=O)CH₂- | ~2.60 | Triplet |

| -CH₂C(=O)N- | ~2.50 | Triplet |

| -NH₂ | ~5.5-7.5 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show signals for the two carbonyl carbons (ester and amide), the two methylene carbons, and the methoxy carbon. The chemical shifts of the carbonyl carbons are typically found downfield (170-175 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| -C H₃ | ~52 |

| -C H₂CH₂- | ~31 |

| -CH₂C H₂- | ~29 |

| -C =O (Ester) | ~173 |

| -C =O (Amide) | ~175 |

Two-dimensional (2D) NMR techniques are instrumental in confirming the assignments made from 1D NMR and in establishing the complete connectivity of the molecule. uab.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key cross-peak would be observed between the two methylene (CH₂) groups, confirming their adjacent positions in the carbon chain. researchgate.netnih.govresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the methoxy protons and the methoxy carbon, and between each methylene proton signal and its corresponding methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range (2-3 bond) correlations between protons and carbons. researchgate.netnih.govnih.gov Key correlations would include:

The methoxy protons (-OCH₃) to the ester carbonyl carbon (-C=O).

The methylene protons adjacent to the ester to the ester carbonyl carbon.

The methylene protons adjacent to the amide to the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining the molecule's conformation.

While specific experimental 2D NMR data for this exact compound is not widely published, the application of these techniques is standard for structural confirmation. uab.eduresearchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) spectroscopy is excellent for identifying the key functional groups in this compound. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of the amide and ester groups.

N-H Stretching: The primary amide (-NH₂) group will show two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretching: Two strong carbonyl absorption bands will be prominent. The ester carbonyl stretch typically appears around 1740 cm⁻¹, while the amide I band (primarily C=O stretch) is found at a lower frequency, around 1650 cm⁻¹. rsc.org

N-H Bending: The amide II band, which arises from N-H bending and C-N stretching, appears around 1640-1550 cm⁻¹.

C-O Stretching: The C-O stretch of the ester group will be visible in the 1300-1100 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Approximate Frequency (cm⁻¹) |

| Amide (-NH₂) | N-H Stretch | 3400-3200 (two bands) |

| Ester (-C=O) | C=O Stretch | ~1740 |

| Amide (-C=O) | C=O Stretch (Amide I) | ~1650 |

| Amide (-NH₂) | N-H Bend (Amide II) | ~1600 |

| Ester (-C-O) | C-O Stretch | 1300-1100 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, more symmetric vibrations and non-polar bonds tend to show stronger signals in Raman spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The presence of both an amide and a methyl ester functional group leads to characteristic fragmentation patterns.

Primary amides, upon ionization, typically show a molecular ion peak, though its intensity can vary. libretexts.org A key fragmentation pathway for primary amides is α-cleavage, which for this compound would involve the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a characteristic ion at m/z 44 (CONH2•+). miamioh.edu Another common fragmentation for compounds with a carbonyl group and available γ-hydrogens is the McLafferty rearrangement. libretexts.orgmiamioh.edu

The methyl ester group also influences fragmentation. Esters often fragment via cleavage of the bond next to the carbonyl group, resulting in the loss of the alkoxy group (-OCH3), or through rearrangements. libretexts.org For methyl esters specifically, a characteristic fragment ion at m/z 59 is often observed. miamioh.edu

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the analysis of this compound, often after derivatization to improve volatility and thermal stability for GC-MS. psu.edunih.gov

GC-MS Analysis: For GC-MS analysis, derivatization is a common strategy for polar molecules like amino acid derivatives. psu.edunih.gov A method using methyl chloroformate derivatization is frequently employed for amino acids and related compounds. This process converts the analyte into a more volatile and thermally stable derivative suitable for GC separation. psu.edunih.gov The separation is typically performed on a capillary column, such as a DB-5MS. psu.edu Following separation, the compound is ionized, often using positive chemical ionization (PCI) which helps to preserve the molecular ion, and then fragmented and detected. psu.edu

LC-MS Analysis: LC-MS is well-suited for analyzing this compound without the need for derivatization. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as a Q Exactive Orbitrap, is a common setup. scholaris.cametabolomexchange.org Chromatographic separation can be achieved on a C18 column using a mobile phase gradient, for instance, with water and acetonitrile, both containing a small percentage of formic acid to facilitate protonation. scholaris.cametabolomexchange.org Electrospray ionization (ESI) in positive mode is typically used to generate the protonated molecule [M+H]+. scholaris.cametabolomexchange.org The mass spectrometer then acquires full scan MS data and data-dependent MS/MS scans (dd-MS2) to generate fragmentation spectra for structural confirmation. metabolomexchange.org

Table 1: Common Mass Spectrometry Methodologies

| Technique | Ionization Method | Common Application | Key Feature |

| GC-MS | Chemical Ionization (CI), Electron Impact (EI) | Analysis of volatile or derivatized compounds | Often requires derivatization for polar analytes like this compound. psu.edunih.gov |

| LC-MS | Electrospray Ionization (ESI) | Analysis of polar and non-volatile compounds in solution | Does not typically require derivatization, suitable for direct analysis. scholaris.cametabolomexchange.org |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. rsc.org This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Typically, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers are used. scholaris.carsc.org For instance, using a Q-TOF mass spectrometer with ESI, it's possible to obtain a mass measurement with an error in the parts-per-million (ppm) range. rsc.org This level of accuracy confirms the molecular formula of the analyte. For related compounds, HRMS has been used to confirm the [M+H]+ ion, providing strong evidence for the assigned structure. rsc.org In untargeted metabolomics studies, UHPLC systems coupled to a Q Exactive hybrid Quadrupole-Orbitrap mass spectrometer are employed to achieve resolutions as high as 140,000 for full MS scans, allowing for precise mass measurements of metabolites in complex mixtures. metabolomexchange.org

Table 2: Illustrative HRMS Data for a Related Compound

| Ion | Calculated Mass [M+H]+ | Found Mass [M+H]+ |

| C₂₂H₃₁N₃O₅ | 418.2336 | 418.2330 |

| C₂₃H₃₃N₃O₅ | 432.2493 | 432.2498 |

| C₂₉H₃₆N₄O₆ | 537.2708 | 537.2698 |

| Data derived from studies on similar but more complex molecular structures to illustrate the accuracy of HRMS. rsc.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound was not found in the search results, analysis of closely related structures, such as methylsuccinic acid and other succinic acid derivatives, provides valuable insights into the likely conformation and intermolecular interactions. iucr.orgnih.gov

For example, the crystal structure of (S)-2-amino-2-methyl-succinic acid reveals that the molecule exists as a zwitterion in the crystal. nih.gov The structure is characterized by extensive hydrogen bonding, including an intramolecular N-H···O bond and intermolecular O-H···O and N-H···O hydrogen bonds that link the molecules into a three-dimensional framework. nih.gov Similarly, the crystal structure of DL-methylsuccinic acid shows that the molecules are linked into chains by pairs of carboxyl groups forming hydrogen bonds. iucr.org It is highly probable that this compound would also exhibit significant hydrogen bonding in its crystal lattice, primarily involving the amide group's N-H protons as donors and the amide and ester carbonyl oxygens as acceptors. These interactions would play a crucial role in stabilizing the crystal packing.

Table 3: Crystallographic Data for Related Succinic Acid Derivatives

| Compound | Crystal System | Space Group | Key Interaction | Reference |

| DL-methylsuccinic acid | Monoclinic | C2/c | Molecules linked into chains by pairs of carboxyl groups. | iucr.org |

| (S)-2-amino-2-methyl-succinic acid | Orthorhombic | P2₁2₁2₁ | 3D framework formed by O-H···O and N-H···O hydrogen bonds. | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The functional groups in this compound, specifically the amide and ester groups, are expected to give rise to characteristic electronic transitions.

The primary chromophores in this molecule are the carbonyl (C=O) groups of the amide and the ester. These groups typically exhibit two types of electronic transitions:

A weak n → π* transition at a longer wavelength (around 210-220 nm).

A strong π → π* transition at a shorter wavelength (below 200 nm).

Computational Chemistry and Theoretical Modeling of Methyl 4 Amino 4 Oxobutanoate

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the theoretical investigation of molecular systems. nih.gov For molecules like methyl 4-amino-4-oxobutanoate, these methods are employed to predict a wide array of properties with a high degree of accuracy. DFT methods, such as B3LYP, are popular due to their balance of computational cost and accuracy, while ab initio methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, though more computationally intensive, can offer even higher accuracy. researchgate.netnih.gov The choice of basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (cc-pVTZ), is crucial for obtaining reliable results. iipseries.orgtandfonline.com

Electronic Structure Analysis and Bonding Characterization

The electronic structure of this compound is central to understanding its chemical properties. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the amino group, reflecting its electron-donating nature. Conversely, the LUMO is likely centered on the carbonyl groups of the ester and amide functionalities, which are electron-accepting regions.

Bonding characterization involves the analysis of bond lengths, bond angles, and dihedral angles. These parameters define the molecule's three-dimensional structure. For instance, the C-N bond of the amide group is expected to have some double bond character due to resonance, making it shorter than a typical C-N single bond. researchgate.net Similarly, the planarity of the amide group is a significant structural feature.

Molecular Geometry Optimization and Conformational Landscapes

Before any properties can be accurately calculated, the molecule's geometry must be optimized to find the lowest energy structure on the potential energy surface. This is a standard procedure in computational chemistry where the forces on each atom are minimized. For a flexible molecule like this compound, multiple local minima, or conformers, may exist. Exploring the conformational landscape is essential to identify the most stable conformer, which is the one that will be most populated at equilibrium. This involves systematically rotating the rotatable bonds and performing geometry optimizations for each starting conformation. The relative energies of the different conformers determine their population distribution according to the Boltzmann distribution.

| Parameter | Typical Calculated Value |

| C=O (amide) Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.34 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| N-H Bond Length | ~1.01 Å |

| O-C-N (amide) Bond Angle | ~122° |

| C-C-C Bond Angle | ~112° |

Note: These are representative values based on calculations of similar structures. Actual values for this compound would require specific calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. tandfonline.com The calculated vibrational frequencies can be correlated with experimental spectra to aid in the assignment of the observed absorption bands to specific molecular motions. researchgate.net For this compound, characteristic vibrational modes would include the N-H stretches of the amino group, the C=O stretches of the amide and ester groups, and various C-H and C-C stretching and bending modes. nih.govresearchgate.net Theoretical spectra are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the computational methods and the effects of anharmonicity. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (amide) | 3300-3500 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (ester) | 1730-1750 |

| C=O Stretch (amide I) | 1650-1680 |

| N-H Bend (amide II) | 1520-1570 |

| C-N Stretch (amide III) | 1200-1300 |

Note: These are general ranges and the exact calculated frequencies can vary based on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. For this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic interaction. researchgate.net

Fukui functions provide a more quantitative measure of a molecule's local reactivity. researchgate.net They describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack). researchgate.net For this compound, the carbonyl carbons would be expected to have high values of f+(r), while the nitrogen atom of the amino group would have a high value of f-(r).

Reaction Mechanism Simulations and Transition State Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms and determining the energetics of transition states. sumitomo-chem.co.jpsmu.edu For this compound, several reaction pathways could be of interest, such as its hydrolysis, esterification, or intramolecular cyclization. For instance, under certain conditions, the amino group could attack the ester carbonyl, leading to the formation of a succinimide (B58015) ring and the elimination of methanol (B129727). acs.org

To study such a reaction, computational chemists would map out the potential energy surface along the reaction coordinate. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. nih.gov The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. sumitomo-chem.co.jp Methods like the nudged elastic band (NEB) or the synchronous transit-guided quasi-Newton (STQN) method are often used to locate transition states. Once the transition state is found, its structure can be analyzed to understand the key bond-breaking and bond-forming events. The calculated activation energies can then be used to predict reaction rates and understand how factors like solvent or catalysts might influence the reaction. dur.ac.uk While specific studies on the reaction mechanisms of this compound are not widely available, research on related molecules like succinic acid and its derivatives provides a framework for how such investigations would be conducted. nih.gov

Biological Activity and Structure Activity Relationship Sar Studies of Methyl 4 Amino 4 Oxobutanoate Derivatives

Investigations into Molecular Mechanisms of Action

Enzyme Interaction and Inhibition Kinetics (e.g., Cholinesterase, Monoamine Oxidase)

Derivatives of methyl 4-amino-4-oxobutanoate have been investigated for their ability to inhibit key enzymes implicated in various diseases. For instance, certain thiazole (B1198619) derivatives of this compound have been reported to exhibit anticholinesterase activity. dergipark.org.tr Chalcone (B49325) derivatives, which can be structurally related, have also shown inhibitory effects on acetylcholinesterase (AChE). researchgate.net One study on 4-amino-chalcone derivatives demonstrated their potential as AChE inhibitors, with some compounds showing significant inhibitory constants (Ki) and IC50 values. researchgate.net For example, among a series of tested compounds, one derivative emerged as a notable inhibitor against AChE with a Ki of 62.08 ± 11.67 µM and an IC50 of 90.33 µM. researchgate.net

In the context of monoamine oxidase (MAO) inhibition, which is a target for antidepressants and neuroprotective agents, derivatives are also of interest. semanticscholar.org While direct studies on this compound itself are limited, related structures like 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have shown potent and selective inhibition of both MAO-A and MAO-B isoforms, with Ki values in the nanomolar range. researchgate.net Pyrrole-based compounds have also been explored, with some demonstrating MAO-B inhibitory activity. farmaciajournal.com

The inhibitory potential of these derivatives often involves specific interactions with the enzyme's active site. For example, the carbamate (B1207046) moiety in some compounds can act as a covalent inhibitor of cholinesterase. nih.gov

Receptor Binding Profiling and Ligand-Target Interactions

The interaction of this compound derivatives with various receptors is a key area of research. These interactions are fundamental to their potential therapeutic effects. For instance, derivatives have been designed to target excitatory amino acid transporters (EAATs), which are crucial for regulating neurotransmitter levels in the brain. acs.org

Computational docking studies have been employed to predict and analyze the binding of these derivatives to their target proteins. For example, the binding of methyl 4-[[4-(2-methylthiazol-4-yl)phenyl] amino]-4-oxobutanoate to DNA gyrase has been evaluated, suggesting a potential inhibitory mechanism. dergipark.org.trresearchgate.net In another study, the interactions of 4-amino chalcone derivatives with their receptors were shown to involve hydrogen bonds, hydrophobic bonds, and pi-pi stacking. researchgate.net The presence of functional groups like triazole, methoxy (B1213986), amine, and halogens plays a significant role in these ligand-receptor interactions. researchgate.net

The binding affinity of these derivatives can be quite high. For example, certain 4'-thioadenosine derivatives, which share some structural similarities, have shown high affinity for the A3 adenosine (B11128) receptor, with Ki values as low as 3.5 nM. nih.gov These studies highlight the importance of specific structural features in determining the strength and nature of the interaction with biological targets.

Modulatory Effects on Metabolic Pathways

This compound and its derivatives can influence various metabolic pathways. As an ester of 4-oxobutyric acid, the parent compound can be involved in the metabolism of amino acids and may impact energy production. ontosight.ai It can serve as a precursor in pathways such as the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. ontosight.ai

Derivatives of this compound can also modulate other metabolic routes. For example, some amino acid derivatives are known to be involved in glutamine metabolism, which is crucial for rapidly proliferating cells. medchemexpress.com The alteration of amino acid profiles, including pathways involving threonine and butanoate metabolism, has been observed with related compounds. researchgate.net Aminotransferases, a class of enzymes that these derivatives might interact with, play a central role in distributing nitrogen for the synthesis of amino acids, nucleotides, and lipids. nih.gov

Structure-Activity Relationship (SAR) Elucidation

Impact of Substituent Variations on Bioactivity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. researchgate.net This is a central theme in the structure-activity relationship (SAR) studies of these compounds.

For example, in a series of 4-oxobutanoate (B1241810) derivatives of carvacrol (B1668589) and thymol (B1683141), the length of the alkyl chain in the ester group significantly influenced their tyrosinase inhibitory activity. nih.gov Derivatives with three or four-carbon alkyl groups generally showed the strongest inhibition. nih.govmdpi.com The introduction of different substituents on the aromatic ring of chalcone derivatives also led to varied biological activities, including anticancer and anti-inflammatory effects. researchgate.net

In a study of methyl 4-aminobenzoate (B8803810) derivatives, which share the methyl ester and amino functionalities, substitutions on the benzoate (B1203000) ring with groups like bromo, fluoro, and nitro had a profound impact on their ability to inhibit glutathione (B108866) reductase and glutathione S-transferase. nih.govresearchgate.net For instance, methyl 4-amino-3-bromo-5-fluorobenzoate was a potent inhibitor of glutathione reductase. researchgate.net Similarly, for thiazole derivatives, variations in the substituent on the thiazole ring led to a range of biological activities, including antiproliferative effects. dergipark.org.trresearchgate.net

The electronic properties and steric factors of these substituents are crucial in determining the activity. researchgate.net For example, electron-withdrawing groups on the aromatic ring of some derivatives have been shown to enhance certain biological activities. mdpi.com

Stereochemical Influences on Biological Response

Stereochemistry plays a critical role in the biological activity of this compound derivatives. The spatial arrangement of atoms can significantly affect how a molecule interacts with its biological target, which is often chiral.

For instance, in a study of 4'-methyl substituted 4'-thioadenosine derivatives, the stereochemistry of the methyl group had a significant impact on their binding affinity to the A3 adenosine receptor. nih.gov The 4'-β-methyl substituted derivative exhibited the highest affinity. nih.gov Computational docking studies revealed that this was due to the β-methyl derivative adopting a specific conformation (South conformation) that allowed for strong interactions within the receptor's binding site. nih.gov

This principle is also seen in other related structures. For example, the enantiomers of certain 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives showed different selectiveities for MAO-A and MAO-B inhibition. researchgate.net The chirality of hydroxyl products formed from the enzymatic reduction of related ketones can also be controlled, highlighting the stereoselectivity of biological processes. researchgate.net These findings underscore that not just the presence of substituents, but their specific three-dimensional orientation is a key determinant of biological response. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, which belongs to the class of succinamic acid derivatives, QSAR models are instrumental in predicting therapeutic efficacy and guiding the synthesis of more potent and selective analogs.

These principles can be applied to predict the activity of novel this compound derivatives for various therapeutic targets. By correlating physicochemical descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activities such as enzyme inhibition or cytotoxicity, QSAR can accelerate the identification of lead compounds with improved pharmacological profiles. nih.govnih.gov

Advanced Biological Assays for Target Validation

The validation of biological targets is a critical step in the drug development pipeline. For derivatives of this compound, this involves a suite of advanced in vitro assays to characterize their interactions with cellular and molecular targets.

Cell-Based Assays (e.g., Cytotoxicity, Cell Proliferation Inhibition)

Cell-based assays are fundamental in determining the effect of a compound on cellular functions, with cytotoxicity and cell proliferation inhibition being key readouts for anticancer potential. Derivatives of succinamic acid have been evaluated against a variety of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are commonly employed to assess cell viability. nih.govrsc.org For example, novel sulfamic and succinic acid derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) were tested for their in vitro anti-tumor activities against MCF-7 (breast), A-549 (lung), HCT-116 (colon), and BGC-823 (gastric) cancer cell lines. nih.gov Certain derivatives exhibited higher cytotoxic activity on A-549 and BGC-823 cell lines compared to the parent compound. nih.gov Similarly, the cytotoxicity of steroidal inhibitors of N-methyl-D-aspartate (NMDA) receptors, which include a succinamic acid moiety, was assessed using an XTT assay on HepG2 cells. frontiersin.org

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits 50% of cell growth. Studies on various succinamic acid derivatives have yielded a range of IC₅₀ values, highlighting the influence of structural modifications on cytotoxic potency. For instance, dimeric succinamide (B89737) analogs of melampomagnolide B demonstrated potent cytotoxicity against a panel of human cancer cell lines, with GI₅₀ (concentration for 50% growth inhibition) values in the nanomolar range for leukemia and several solid tumor cell lines. nih.gov

Table 1: Cytotoxic Activity of Succinamic Acid Derivatives in Cancer Cell Lines

Biochemical Assays for Enzyme Activity

Biochemical assays are crucial for determining the direct interaction of a compound with its molecular target, such as an enzyme. Derivatives of succinic and succinamic acid have been identified as inhibitors of various enzymes.

For instance, succinic acid itself has been shown to inhibit the activity of cytochrome P450 (CYP450) enzymes, specifically CYP3A4, CYP2D6, and CYP2C9, with IC₅₀ values of 12.82 µM, 14.53 µM, and 19.60 µM, respectively. nih.gov The inhibition can be further characterized by the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity. Succinic acid was found to be a non-competitive inhibitor of CYP3A4 (Ki = 6.18 µM) and a competitive inhibitor of CYP2D6 (Ki = 7.40 µM) and CYP2C9 (Ki = 9.48 µM). nih.gov

Aryl succinic acid derivatives have also been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net These derivatives can act as either reversible or irreversible inhibitors depending on their specific chemical structure. nih.gov The inhibitory potency is often determined by measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. researchgate.net

Table 2: Enzyme Inhibitory Activity of Succinic Acid and its Derivatives

Comparative Analysis of Biological Profiles Across Analogous Compounds

The systematic modification of a lead compound's structure and the subsequent comparison of the biological activities of the resulting analogs are central to establishing a structure-activity relationship (SAR). For derivatives of this compound, comparative analyses have provided valuable insights into the structural features that govern their biological effects.

For example, in the context of acetylcholinesterase inhibition by aryl succinic acid derivatives, the nature and position of substituents on the aromatic ring play a critical role. nih.gov It was observed that the distance between a phenolic hydroxyl group and the nitrogen atom of the succinamic acid moiety is crucial for inhibitory activity, with the order of potency being ortho < meta < para. nih.gov Furthermore, replacing a hydroxyl group with an ester function was found to significantly increase the binding affinity of reversible inhibitors. nih.gov

In the development of anticancer agents, the dimerization of succinamide derivatives of the natural product melampomagnolide B led to a substantial increase in cytotoxic potency. nih.gov These dimeric analogs exhibited nanomolar activity against a broad range of cancer cell lines, surpassing the activity of their monomeric counterparts. nih.gov This suggests that the spatial arrangement and the ability to engage with multiple binding sites on the biological target are key determinants of activity.

Applications and Advanced Organic Synthesis Research with Methyl 4 Amino 4 Oxobutanoate

Role as Synthetic Intermediates in Pharmaceutical Chemistry

The structural features of Methyl 4-amino-4-oxobutanoate make it a significant intermediate in the field of pharmaceutical chemistry. Its ability to be incorporated into larger, more complex molecules has been leveraged in the synthesis of active pharmaceutical ingredients and in the generation of compound libraries for drug discovery programs.

This compound and its close derivatives serve as crucial starting materials or key intermediates in the synthesis of several active pharmaceutical ingredients. The compound's backbone is an integral part of the final structure of these therapeutic agents.

One notable example is its role as a chiral intermediate in the synthesis of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A reported synthesis utilizes a derivative, methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, which is constructed from L-aspartic acid. bohrium.com This chiral building block is essential for establishing the correct stereochemistry in the final drug molecule.

Furthermore, derivatives of this compound are investigated as precursors for other biologically active compounds. For instance, Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate is explored for its potential as a precursor for APIs due to its inherent biological activities. smolecule.com The core butanoate structure is a common motif in molecules designed for therapeutic purposes.

In the early stages of drug discovery, the rapid synthesis of diverse compound libraries is essential for identifying new lead compounds. This compound and its analogs are valuable building blocks in this process due to their bifunctional nature, which allows for the straightforward introduction of molecular diversity.

Research has shown the utility of related compounds, such as methyl 4-chloro-4-oxobutanoate, in the synthesis of seven-membered lactams. bldpharm.com These scaffolds are of interest in medicinal chemistry for their potential to mimic or inhibit biological targets. Similarly, derivatives of this compound have been used to create focused chemical libraries for screening against specific therapeutic targets. For example, a library of S-adenosylmethionine-based compounds was designed to discover potent small-molecule inhibitors of the MLL methyltransferase, an attractive target in leukemia therapy. smolecule.com

Additionally, new thiazole (B1198619) derivatives incorporating the this compound framework have been synthesized and evaluated for their potential to inhibit DNA gyrase, a validated target for antibacterial agents. smolecule.com The table below summarizes some of the key applications of this compound derivatives in drug discovery.

| Application Area | Target/Compound Class | Derivative Used | Research Focus |

| Drug Discovery | Seven-Membered Lactams | Methyl 4-chloro-4-oxobutanoate | Generation of diverse compound libraries for screening. bldpharm.com |

| Oncology | MLL Methyltransferase Inhibitors | tert-Butyl (S)-2-((tert-butoxycarbonyl)-amino)-4-oxobutanoate | Discovery of potent enzyme inhibitors for leukemia treatment. smolecule.com |

| Antibacterial Agents | DNA Gyrase Inhibitors | Methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate | Synthesis of novel thiazole derivatives with potential antibacterial activity. smolecule.com |

Utility in Natural Product Synthesis

This compound and its structural analogs are not only valuable in the synthesis of synthetic drugs but also play a role in the total synthesis of natural products and are found as components of naturally occurring molecules.

The compound is a key starting material for the synthesis of various alkaloids. For instance, Methyl 4-oxobutanoate (B1241810) is utilized in the stereodivergent synthesis of 1-hydroxymethylpyrrolizidine alkaloids, such as (+)-isoretronecanol, (-)-isoretronecanol, (+)-laburnine, and (-)-trachelanthamidine. chemicalbook.com It has also been used as a starting material to synthesize (-)-deoxoprosophylline, a piperidine (B6355638) alkaloid with therapeutic potential. bohrium.com

Furthermore, the this compound framework has been identified in nitrogenous compounds isolated from a deep-sea derived fungus, Leptosphaeria sp. SCSIO 41005. bohrium.com Similarly, 4-(2,3-dibromo-4,5-dihydroxybenzylamino)-4-oxobutanoic acid, a related structure, was isolated from the marine red alga Rhodomela confervoides and showed strong radical scavenging activity. bohrium.com The synthesis of novel bioactive 1,2,4-oxadiazole (B8745197) natural product analogs has also been accomplished using derivatives of this compound. americanelements.com

Contributions to Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of this compound and its analogs makes them excellent precursors for a variety of heterocyclic systems.

The synthesis of novel 1,2,4-oxadiazole derivatives has been achieved through multi-step reactions starting from precursors related to this compound. americanelements.com These heterocycles are of interest due to their presence in some natural products and their potential as bioisosteres for amides and esters in drug design.

In another example, the condensation of 1-aminoisoindole with methyl 4-chloro-3-oxobutanoate, a related bis-electrophilic reagent, leads to the regioselective formation of a 2-(chloromethyl)-2-hydroxy-2,6-dihydropyrimido[2,1-a]isoindol-4(3H)-one. smolecule.com This demonstrates the utility of the butanoate skeleton in constructing complex, fused heterocyclic systems. Additionally, derivatives of this compound have been used in the synthesis of various thiazole and pyridazinone derivatives with potential biological activities. smolecule.com

The following table highlights some of the heterocyclic systems synthesized using this compound or its close analogs.

| Heterocyclic System | Starting Material/Analog | Key Transformation |

| 1,2,4-Oxadiazoles | Amide derivative of a substituted aniline (B41778) and succinic anhydride (B1165640) | Cyclization |

| Pyrimido[2,1-a]isoindol-4(3H)-ones | 1-Aminoisoindole and methyl 4-chloro-3-oxobutanoate | Regioselective condensation |

| Thiazoles | Substituted anilines and a derivative of this compound | Multi-step synthesis |

| Pyridazinones | 4-Oxobutenoic acid derivatives with hydrazine | Cyclocondensation |

Applications in Polymer and Specialty Material Science